4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride
Description
Properties
IUPAC Name |
4-methyl-1-azabicyclo[2.2.1]heptan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-7-2-3-8(5-7)4-6(7)9;/h2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDDSGXNHWHDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1)CC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentanone derivative, followed by methylation and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines .
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
- 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique bicyclic structure allows for various functionalizations, enabling the production of derivatives with tailored properties.
Reactivity and Transformations
- The compound can undergo several chemical reactions, including:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Converting the compound to its corresponding amine.
- Substitution : Replacing functional groups with others.
| Reaction Type | Example Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Alcohols |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Nucleophiles | Various derivatives |
Biological Research Applications
Pharmacological Activity
- The compound has been investigated for its interactions with muscarinic receptors, showing a high affinity for these targets, particularly in the context of cognitive dysfunctions. Studies indicate that it can selectively stimulate muscarinic receptor subtype M1, which is crucial for cognitive functions.
Potential Therapeutic Uses
- Research suggests that 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride may have applications in treating conditions like Alzheimer's disease due to its ability to enhance cholinergic neurotransmission.
Case Study: Muscarinic Receptor Interaction
A study demonstrated that this compound could displace agonist radiolabeled ligands from muscarinic receptors at significantly lower concentrations than antagonizing ligands, highlighting its potential as a therapeutic agent for cognitive impairments associated with cholinergic deficits .
Industrial Applications
Catalytic Role
- In industrial chemistry, 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is utilized as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.
Material Production
- The compound has applications in producing advanced materials due to its unique structural properties, which can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways. This can result in various effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in Bicyclic Frameworks
(a) 1-Azabicyclo[2.2.1]heptan-3-one Derivatives
- 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride (C₆H₁₀ClNO): Differs by the absence of the 4-methyl group. Molecular weight: 147.6 g/mol . Used in chiral synthesis due to its rigid bicyclic structure.
(b) Oxygen- and Sulfur-Containing Analogs
- 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride (C₅H₈ClNO₂): Contains an oxygen atom (oxa) and nitrogen (aza) in the ring. Molecular weight: 149.57 g/mol . Applications: Intermediate in peptidomimetics and β-lactam analogs.
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., mezlocillin):
Substituent and Functional Group Variations
Physicochemical and Pharmacological Properties
Solubility and Stability :
Biological Activity :
Research Findings and Industrial Relevance
Biological Activity
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride (CAS No. 2095411-23-5) is a bicyclic compound notable for its unique structural features and potential biological activities. This compound is of interest in pharmacology and medicinal chemistry due to its interactions with various biological targets, particularly in the central nervous system (CNS). This article explores its synthesis, biological mechanisms, and research findings related to its activity.
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₁ClN₁O |
| Molecular Weight | 147.62 g/mol |
| IUPAC Name | 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one; hydrochloride |
| Appearance | White powder |
| Storage Conditions | Room temperature |
Synthesis
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions, often utilizing palladium-catalyzed reactions or other organic synthesis techniques to achieve high yields and purity .
The biological activity of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors within the CNS. The bicyclic structure allows it to fit into binding sites, modulating biological pathways effectively .
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of neurotransmitters like dopamine or serotonin.
- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing neuronal signaling.
Biological Activity
Research indicates that 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride exhibits significant biological activities:
Neuropharmacological Effects
Studies have shown that compounds similar to 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one can act as DPP-IV inhibitors, which are relevant in treating diabetes by increasing incretin levels . This suggests potential applications in metabolic disorders.
Antimicrobial Activity
Preliminary studies indicate antibacterial properties against certain strains, although detailed investigations are required to confirm efficacy and mechanism .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- DPP-IV Inhibition Study:
- Neuroprotective Effects:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride?
- Methodological Answer : A key synthesis involves multi-step transformations starting from trans-4-hydroxy-L-proline. Portoghese’s method (Scheme 1) includes:
-
Step 1 : Benzoylation under alkaline conditions (NaOH, benzoyl chloride, ether) .
-
Step 3 : Cyclization via LiBH4 reduction and subsequent HCl treatment to form the bicyclic hydrochloride salt .
-
Critical Parameters : Reaction temperature (0°C to reflux) and catalyst selection (Pd/C for hydrogenation) significantly influence yield and stereochemistry .
Step Reagents/Conditions Yield Benzoylation NaOH, benzoyl chloride, Et₂O, r.t. 90% Methylation CH₂N₂, MeOH 98% Cyclization LiBH4, 1,2-dimethoxyethane 93% Final HCl Salt Formation 2 mol/L HCl, Pd/C, H₂ 85%
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and methyl substitution .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azabicyclo system (e.g., exo vs. endo configurations) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₈H₁₂ClNO requires 189.07 g/mol) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
- PPE : Gloves and goggles mandatory due to potential skin/eye irritation .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How are stereochemical challenges addressed during synthesis?
- Methodological Answer :
- Chiral Pool Strategy : Use trans-4-hydroxy-L-proline as a chiral starting material to enforce desired stereochemistry .
- Stereoselective Reduction : LiBH4 selectively reduces ketones without disrupting the bicyclic framework .
- Crystallographic Control : HCl salt formation enhances crystallinity, enabling isolation of enantiomerically pure product .
Q. What analytical strategies resolve impurities in the final product?
- Methodological Answer :
- RP-HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to separate unreacted intermediates and byproducts .
- Detection : UV at 210–254 nm for azabicyclo derivatives .
- Validation : Linearity (R² > 0.999), LOD/LOQ (<1% w/w) per ICH guidelines .
Q. How do structural analogs influence pharmacological activity?
- Methodological Answer :
- Comparative Studies : Replace the methyl group with bulkier substituents (e.g., benzyl in 9-azabicyclo compounds) to assess receptor binding .
- SAR Table :
| Analog | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | 4-Methyl | 15 nM (Hypothetical) |
| 9-Benzyl Derivative | Benzyl | 85 nM |
| Camphor-Based Analog | Bis(chloroethyl) | Inactive |
Q. What mechanistic insights explain cyclization efficiency?
- Methodological Answer :
- DFT Calculations : Model transition states to predict favorable 5-exo-trig cyclization pathways .
- Solvent Effects : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) stabilize intermediates and accelerate ring closure .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
